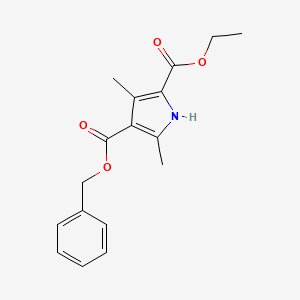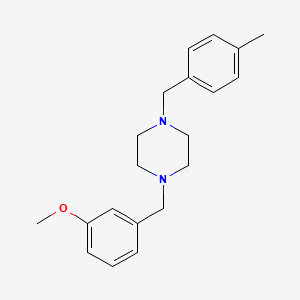![molecular formula C21H27N3O3 B5606219 4-{[(3R*,5R*)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]carbonyl}isoquinolin-1(2H)-one](/img/structure/B5606219.png)
4-{[(3R*,5R*)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]carbonyl}isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that are of interest due to their structural complexity and potential for diverse chemical reactions and applications. It incorporates elements such as piperidinyl and pyrrolidinyl groups attached to an isoquinoline core, suggesting its importance in synthetic chemistry and possibly in the development of pharmaceutical agents.
Synthesis Analysis
The synthesis of isoquinolines and related compounds typically involves multi-step reactions that can include condensation, cyclization, and C-H bond activation. One method involves a three-component reaction of aryl ketones, hydroxylamine, and alkynes, facilitated by rhodium(III)-catalyzed C-H bond activation, to rapidly assemble multisubstituted isoquinolines and related structures (Zheng et al., 2012). This method highlights the efficiency and versatility of current synthetic approaches to complex isoquinoline derivatives.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and computational methods like density functional theory (DFT). For molecules similar to the one of interest, studies have detailed their crystal structures and provided insights into their molecular geometry, electrostatic potential, and vibrational properties, which are crucial for understanding their reactivity and physical properties (Fatma et al., 2017).
Chemical Reactions and Properties
Isoquinoline derivatives can undergo various chemical reactions, including domino reactions that involve oxidative dehydrogenation, cyclization, and dehydrogenative aromatization processes. Such reactions are promoted by catalytic systems and can lead to the synthesis of pyrrolo[2,1-a]isoquinolines among other derivatives, indicating the chemical versatility of these compounds (Luo et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are pivotal for their practical application and handling. While specific details on this compound might not be readily available, analogous compounds’ physical properties have been characterized through methods like X-ray crystallography, providing insight into their conformation and stability (Vizcaya et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's structure. Analysis using techniques such as NMR spectroscopy, mass spectrometry, and computational chemistry tools can provide comprehensive insights into these properties. Studies on similar isoquinoline derivatives have explored their reactivity towards various chemical reagents and conditions, shedding light on the chemical behavior of this class of compounds (Biehl et al., 2002).
特性
IUPAC Name |
4-[(3R,5R)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-14-16-9-15(11-23-7-3-4-8-23)12-24(13-16)21(27)19-10-22-20(26)18-6-2-1-5-17(18)19/h1-2,5-6,10,15-16,25H,3-4,7-9,11-14H2,(H,22,26)/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEJDXGIBCGEGM-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CC(CN(C2)C(=O)C3=CNC(=O)C4=CC=CC=C43)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H]2C[C@H](CN(C2)C(=O)C3=CNC(=O)C4=CC=CC=C43)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5606140.png)
![2-(2-chlorophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5606146.png)
![4-[(3-phenylisoxazol-5-yl)methyl]-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol](/img/structure/B5606154.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5606163.png)

![N-{(3R*,4R*)-3-hydroxy-1-[4-(methylthio)benzoyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5606179.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-isopropyl-4-pyrimidinecarboxamide hydrochloride](/img/structure/B5606182.png)

![4-oxo-4-{[4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B5606206.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-ol](/img/structure/B5606213.png)

![N-[(3S*,4R*)-4-isopropyl-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5606222.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5606249.png)